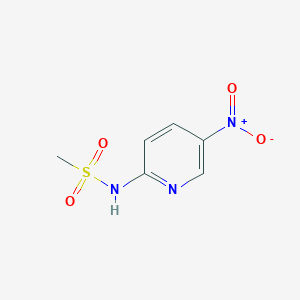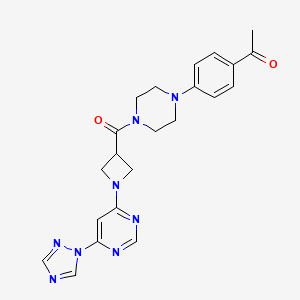
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C13H12F3N5O3S and its molecular weight is 375.33. The purity is usually 95%.
BenchChem offers high-quality N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Processes
Research demonstrates diverse methods for synthesizing compounds related to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide. For instance, a study by Talupur, Satheesh, and Chandrasekhar (2021) details the synthesis of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides. This complex process involved multiple steps of condensation and hydrolysis, starting from 2-cyano acetamide and 1,4-dithiane-2,5-diol, leading to the synthesis of the final target molecules characterized by various spectroscopic methods (Talupur, Satheesh, & Chandrasekhar, 2021).
Microwave-Assisted Synthesis
A rapid microwave-assisted synthesis method was described by Hu, Wang, Zhou, and Xu (2011) for N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide, showcasing the compound's bacteriocidal, pesticidal, herbicidal, and antimicrobial activities. This method provides a quicker alternative to conventional synthesis techniques, emphasizing the compound's potential in various biological applications (Hu, Wang, Zhou, & Xu, 2011).
Crystal Structure and Properties
Crystal Structure Analysis
The study of crystal structures provides insights into the molecular arrangement and potential applications of these compounds. For instance, Prabhuswamy, Kumara, Pavithra, Kumar, and Lokanath (2016) synthesized and analyzed the crystal structure of a compound closely related to the target compound, providing valuable data on its molecular and crystal structure through X-ray diffraction studies (Prabhuswamy et al., 2016).
Structural Stability and Analysis
Zhong, Hu, Xia, Jiang, and Chen (2010) synthesized derivatives from diflunisal, confirming their structures and analyzing the packing stability through single-crystal X-ray diffraction. This research highlights the structural integrity and potential interactions within the compound's framework, shedding light on its stability and potential applications (Zhong et al., 2010).
Chemical Properties and Applications
Chemical Modifications and Applications
The modifications of the chemical structure can significantly impact the properties and applications of a compound. Liao, Chen, Li, Chen, Zhuang, Lin, and Huang (2013) explored the effects of substituents on the structural topologies and nonlinear optical properties of coordination networks derived from tetrazole-yl acylamide tectons. Such studies are crucial for tailoring the compound for specific applications, like in optical devices or materials science (Liao et al., 2013).
Energetic Materials and Thermal Properties
Compounds similar to the target compound have been investigated for their potential as energetic materials. Qin, Li, Zhang, and Zhang (2016) synthesized and characterized a nitrogen-rich energetic compound, analyzing its thermal stability, density, and detonation properties. Such research indicates the potential of related compounds in applications requiring high-energy materials or specific thermal properties (Qin, Li, Zhang, & Zhang, 2016).
Propiedades
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-[4-(trifluoromethyl)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5O3S/c14-13(15,16)8-1-3-10(4-2-8)21-19-11(18-20-21)12(22)17-9-5-6-25(23,24)7-9/h1-4,9H,5-7H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOVHCZPRFZWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-methyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2631421.png)


![Methyl 2-[2-(2,3-dihydro-1,4-dioxine-5-carbonylimino)-6-methylsulfonyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2631430.png)
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2631431.png)
![Tert-butyl 3-[(6-chloropyrazin-2-YL)amino]piperidine-1-carboxylate](/img/structure/B2631433.png)


![1-[(1-cyanocyclohexyl)carbamoyl]ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2631437.png)
![1-(benzo[d]oxazol-2-yl)-N-(5-methylisoxazol-3-yl)pyrrolidine-2-carboxamide](/img/structure/B2631438.png)
![N-(2,4-difluorophenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2631439.png)


![5-(trifluoromethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B2631442.png)